Chromium(3+);hydrogen sulfate

CAS No.: 39380-78-4

Cat. No.: VC8032621

Molecular Formula: CrH3O12S3

Molecular Weight: 343.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39380-78-4 |

|---|---|

| Molecular Formula | CrH3O12S3 |

| Molecular Weight | 343.2 g/mol |

| IUPAC Name | chromium(3+);hydrogen sulfate |

| Standard InChI | InChI=1S/Cr.3H2O4S/c;3*1-5(2,3)4/h;3*(H2,1,2,3,4)/q+3;;;/p-3 |

| Standard InChI Key | QGLWFXMFZPIQLE-UHFFFAOYSA-K |

| SMILES | OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Cr+3] |

| Canonical SMILES | OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Cr+3] |

Introduction

Structural and Chemical Properties

Molecular Composition and Coordination Chemistry

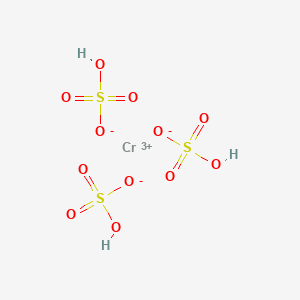

Chromium(3+);hydrogen sulfate adopts a complex structure where the trivalent chromium ion (Cr³⁺) coordinates with three hydrogen sulfate (HSO₄⁻) ligands. The compound’s molecular formula, CrH₃O₁₂S₃, corresponds to a molecular weight of 343.2 g/mol. In aqueous solutions, the hexaaquachromium(III) ion ([Cr(H₂O)₆]³⁺) predominates, undergoing stepwise hydrolysis to form hydroxo complexes such as [Cr(H₂O)₅(OH)]²⁺ . This hydrolysis is pH-dependent, with proton dissociation occurring between pH 2–3:

The amphoteric nature of chromium(III) hydroxide sulfate allows it to react in both acidic and alkaline media, forming soluble species or precipitates depending on conditions.

Physical and Thermodynamic Characteristics

Chromium(III) sulfate’s solubility varies dramatically with hydration state. The 18-hydrate (Cr₂(SO₄)₃·18H₂O) exhibits high solubility (220 g/100 mL at 20°C), while the anhydrous form is nearly insoluble due to kinetic inertness . Thermal decomposition studies reveal distinct phases:

| Temperature Range (°C) | Decomposition Products |

|---|---|

| 70–200 | Anhydrous Cr₂(SO₄)₃ |

| >200 | Cr₂O₃ + SO₃ gas |

This behavior underpins industrial production methods, where controlled heating of hydrated precursors yields desired forms.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The reduction of sodium dichromate (Na₂Cr₂O₇) with sulfur dioxide (SO₂) in acidic media represents a common synthetic route:

This exothermic reaction proceeds efficiently at 60–80°C, yielding chromium(III) sulfate with minimal byproducts. Alternative methods include acidic extraction from chromium(III) oxide (Cr₂O₃) or industrial waste streams containing chromium residues .

Industrial Manufacturing Processes

Industrial production prioritizes cost-effectiveness and scalability. A typical process involves:

-

Leaching: Chromite ore (FeCr₂O₄) is treated with sulfuric acid under oxidative conditions to extract chromium.

-

Reduction: Residual Cr(VI) species are reduced to Cr(III) using SO₂ or organic reductants.

-

Crystallization: The resulting solution is evaporated to precipitate basic chromium sulfate, [Cr₂(H₂O)₆(OH)₄]SO₄.

Over 60% of global production supplies the leather tanning industry, where chromium(III) sulfate stabilizes collagen fibers through crosslinking .

Reactivity and Chemical Transformations

Redox Behavior

Chromium(III) in Cr(HSO₄)₃ exhibits limited redox activity under standard conditions but can be oxidized to Cr(VI) species using strong oxidants like hydrogen peroxide in sulfuric acid:

Conversely, Cr(VI) compounds are reduced back to Cr(III) using SO₂, a critical step in environmental remediation of chromium-contaminated sites .

Ligand Exchange Dynamics

The hydrogen sulfate ligands in Cr(HSO₄)₃ undergo substitution reactions with halides or oxyanions. For example, chloride ions displace HSO₄⁻ in concentrated HCl, forming [CrCl₆]³⁻ complexes. These reactions are reversible and highly dependent on ligand concentration and pH.

Biological Interactions and Health Implications

Toxicity and Exposure Risks

Despite its lower toxicity compared to Cr(VI), Cr(III) poses health risks at elevated exposures:

| Exposure Route | Health Effects | Reference Exposure Level (REL) |

|---|---|---|

| Inhalation | Asthma, pulmonary inflammation | 0.34 μg/m³ (chronic) |

| Dermal | Allergic dermatitis | Not established |

| Oral | Gastrointestinal distress | 1.5 mg/kg-day |

A case study of a mobile phone shop worker exposed to chromium(III) compounds revealed acute renal failure and rhabdomyolysis, with blood chromium levels reaching 338 μg/L .

Industrial and Environmental Applications

Leather Tanning Mechanisms

In tanning, chromium(III) sulfate forms stable complexes with collagen’s carboxyl groups, increasing the hide’s hydrothermal stability (shrinkage temperature >100°C). The process involves:

-

Penetration: Cr³⁺ ions diffuse into the collagen matrix.

-

Crosslinking: Ions bind to carboxylate sites, stabilizing the triple-helix structure.

-

Neutralization: pH adjustment precipitates chromium hydroxides, locking the structure .

Environmental Remediation Strategies

Chromium(III) sulfate plays a dual environmental role:

-

Pollutant Source: Improper disposal of tannery effluent releases Cr(III), which can oxidize to toxic Cr(VI) in aerobic soils.

-

Remediation Agent: Cr(III) compounds precipitate Cr(VI) from contaminated water via reduction-coupled adsorption.

Comparative Analysis with Chromium Species

Chromium(III) vs. Chromium(VI)

| Property | Cr(III) Sulfate | Cr(VI) Compounds |

|---|---|---|

| Oxidation State | +3 | +6 |

| Solubility | Moderate | High |

| Toxicity | Moderate (LD₅₀: 3500 mg/kg) | High (LD₅₀: 50 mg/kg) |

| Environmental Fate | Immobilized as hydroxides | Mobile in groundwater |

Hydration State Effects

| Hydrate Form | Solubility (g/100 mL) | Stability |

|---|---|---|

| 18-Hydrate | 220 | Stable below 70°C |

| Anhydrous | 0.08 | Stable above 200°C |

Emerging Research Directions

Nanostructured Chromium Materials

Recent studies explore chromium(III) sulfate as a precursor for:

-

Catalysts: Sulfated chromium oxides for alkane dehydrogenation.

-

Energy Storage: Cathode materials in chromium-redox flow batteries.

Biocompatible Complexes

Chelation of Cr³⁺ with organic ligands (e.g., picolinates) enhances bioavailability while reducing toxicity, showing promise in diabetes management .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume